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3-Amino-5-(2-furyl)cyclohex-2-en-1-one

Cat. No.: B2456212
CAS No.: 90921-87-2
M. Wt: 177.203
InChI Key: GCCVDWMQBDFSNA-UHFFFAOYSA-N
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Description

Structural Significance within Enaminone Chemistry

Enaminones are highly versatile intermediates in organic synthesis, largely due to the unique electronic properties conferred by their conjugated system. researchgate.net This system allows them to act as flexible building blocks for a wide range of more complex molecules. researchgate.net

The structure of an enaminone features both nucleophilic and electrophilic centers. The nitrogen atom and the α-carbon (the carbon atom of the C=C bond not adjacent to the carbonyl group) are typically nucleophilic, while the β-carbon (the carbon atom of the C=C bond adjacent to the carbonyl group) and the carbonyl carbon are electrophilic. researchgate.net This dual reactivity makes them valuable synthons for constructing various carbocyclic and heterocyclic compounds, such as pyridines and pyrroles. researchgate.net

Table 1: Physicochemical Properties of Related Enaminones

Property 3-Aminocyclohex-2-en-1-one 3-Amino-5-methylcyclohex-2-en-1-one
Molecular Formula C₆H₉NO C₇H₁₁NO
Molar Mass 111.14 g/mol nih.gov 125.17 g/mol nih.gov
IUPAC Name 3-aminocyclohex-2-en-1-one nih.gov 3-amino-5-methylcyclohex-2-en-1-one nih.gov
Melting Point Not specified 175-177 °C sigmaaldrich.com

| Appearance | White to off-white solid guidechem.com | Powder sigmaaldrich.com |

Overview of Cyclohexenone Scaffold Reactivity and its Derivatives

The cyclohexenone ring is a common and reactive scaffold in organic synthesis. wikipedia.org As an α,β-unsaturated ketone (an enone), its reactivity is dominated by two primary sites: the carbonyl group and the carbon-carbon double bond. Nucleophiles can attack either the carbonyl carbon (in a 1,2-addition) or the β-carbon of the double bond (in a 1,4-conjugate addition, or Michael addition). wikipedia.org

The choice between these two pathways is often dictated by the nature of the nucleophile. For instance, highly reactive nucleophiles like Grignard reagents tend to favor 1,2-addition, while softer nucleophiles such as organocopper reagents, enolates, or amines typically undergo 1,4-addition. wikipedia.org The cyclohexenone framework can also participate as a dienophile in Diels-Alder reactions with electron-rich dienes to form bicyclic systems. wikipedia.org

Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at these positions. The presence of substituents on the ring, such as the amino and furyl groups in 3-Amino-5-(2-furyl)cyclohex-2-en-1-one, can sterically and electronically influence these general reaction pathways, directing the regioselectivity and stereoselectivity of transformations.

Historical Context of 3-Amino-2-cyclohexen-1-one (B1266254) Derivatives in Chemical Synthesis

The parent compound, 3-amino-2-cyclohexen-1-one, first appeared in the chemical literature in the late 20th century. guidechem.com Its synthesis was explored as part of broader investigations into precursors for nitrogen-containing heterocyclic compounds. guidechem.com A common synthetic route involves the reaction of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or the amination of 2-cyclohexen-1-one. guidechem.com Another patented method describes its production via the high-temperature cyclization of 5-oxohexanenitrile (B84432) in the presence of a basic catalyst. google.com

From their inception, these compounds were recognized as valuable intermediates. Their utility stems from their ability to serve as building blocks for more complex molecular architectures. They are particularly important in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For example, 3-amino-2-cyclohexen-1-one is a key intermediate in the production of m-aminophenol, resorcinol, and cyclohexane-1,3-dione. google.com Over the years, synthetic methods have evolved to become more efficient and environmentally friendly, with some modern syntheses of enaminones being carried out in water or under solvent-free conditions using various catalysts. acgpubs.org The development of derivatives, such as this compound, represents a logical extension of this chemistry, aiming to create synthons with tailored properties for specific synthetic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B2456212 3-Amino-5-(2-furyl)cyclohex-2-en-1-one CAS No. 90921-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(furan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVDWMQBDFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 5 2 Furyl Cyclohex 2 En 1 One and Its Analogs

Direct Synthesis Strategies

Direct approaches to the 3-aminocyclohex-2-en-1-one core often involve the formation of the six-membered ring through intramolecular cyclization or intermolecular condensation and annulation reactions.

Cyclization Reactions of Precursor Nitriles

The intramolecular cyclization of dinitrile precursors, known as the Thorpe-Ziegler reaction, provides a classical and effective route to cyclic ketones, which are precursors to the target enaminone structure. This reaction involves the base-catalyzed self-condensation of an aliphatic dinitrile to form an enamine, which can then be hydrolyzed to yield a cyclic ketone. nih.govresearchgate.net

The general mechanism involves the deprotonation of an α-carbon to a nitrile group, followed by intramolecular attack on the second nitrile group to form a cyclic imine. Tautomerization to the more stable enamine, followed by acidic hydrolysis, yields the desired cyclic ketone. To obtain the final 3-amino-substituted product, a subsequent amination step is required. The Thorpe-Ziegler reaction is particularly useful for forming five- to eight-membered rings. rsc.org

Table 1: Key Features of the Thorpe-Ziegler Reaction

Feature Description
Reaction Type Intramolecular Condensation
Reactant Aliphatic Dinitrile
Catalyst Base (e.g., alkoxides)
Intermediate Cyclic Enamine/Imine
Final Product (after hydrolysis) Cyclic Ketone

A plausible precursor for the synthesis of a 5-(2-furyl) substituted analog would be a dinitrile containing the furan moiety. The subsequent introduction of the amino group at the 3-position can be achieved through various standard methods for enaminone formation.

Condensation and Annulation Approaches

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in organic synthesis. mdpi.com Discovered by Robert Robinson in 1935, this reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone (or a similar α,β-unsaturated ketone), followed by an intramolecular aldol condensation to form a cyclohexenone ring. mdpi.comrsc.org

The process occurs in three main steps:

Michael Addition : A ketone enolate adds to an α,β-unsaturated ketone to form a 1,5-diketone.

Intramolecular Aldol Condensation : The 1,5-diketone undergoes an intramolecular aldol reaction to form a β-hydroxy ketone.

Dehydration : The β-hydroxy ketone is dehydrated to yield the final α,β-unsaturated cyclohexenone. orgsyn.org

To synthesize a 3-amino-5-(2-furyl)cyclohex-2-en-1-one analog, one could envision a reaction between a suitable β-aminoketone (acting as the Michael donor) and a furyl-containing α,β-unsaturated ketone. Alternatively, a standard Robinson annulation to form a 5-(2-furyl)cyclohexenone could be followed by an amination step. The reaction can be catalyzed by either acid or base, although higher yields are often obtained when the intermediate Michael adduct is isolated before the aldol condensation step. rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, minimizing waste and saving time.

Three-Component Cyclizations Involving Amines, Aldehydes, and Nitroalkenes for Cyclohexenone Derivatives

The synthesis of substituted cyclohexenones can be achieved through cascade reactions involving the Michael addition of enamines to nitroalkenes. mdpi.com While not always a single-pot three-component reaction in the strictest sense, the principles underpin a convergent synthesis strategy. The key transformation is the asymmetric Michael addition of a ketone to a nitroalkene, often catalyzed by a chiral primary or secondary amine. nih.govmdpi.com

The reaction sequence typically proceeds as follows:

Formation of an enamine from the reaction of a cyclic ketone (like cyclohexanone) and a primary or secondary amine catalyst.

The enamine then acts as a nucleophile in a Michael addition to an electron-deficient nitroalkene.

The resulting nitroalkylated ketone can then undergo further transformations, such as intramolecular condensation, to form the cyclohexenone ring. The nitro group is a versatile functional group that can be converted into a carbonyl or amino group. researchgate.net

For the synthesis of the target molecule, this would involve the reaction of an appropriate amine, an aldehyde, and a furyl-substituted nitroalkene. Organocatalysts, particularly those based on chiral primary amines derived from cinchona alkaloids, have been shown to provide high diastereo- and enantioselectivity in the vinylogous Michael addition of cyclohexenone derivatives to nitroalkenes. nih.gov

Table 2: Components for Cyclohexenone Synthesis via Michael Addition

Component Role Example Precursor for Target Molecule
Amine Forms the enamine nucleophile Ammonia (B1221849) or primary amine
Aldehyde/Ketone Carbonyl source for the ring A suitable diketone or keto-aldehyde
Nitroalkene Michael acceptor 1-(2-Furyl)-2-nitroethene

Cyclocondensation with Vinamidinium Salts

Vinamidinium salts are versatile reagents in organic synthesis, often used in the construction of heterocyclic systems. researchgate.net They can undergo amine exchange reactions, allowing for the introduction of diverse amine functionalities. nih.gov While their most common application is in the synthesis of nitrogen-containing heterocycles like pyridines and pyrroles, their electrophilic nature can be exploited for the synthesis of enaminones. nih.govnih.gov

A potential synthetic route involves the reaction of a vinamidinium salt with a suitable nucleophile that can subsequently cyclize to form the cyclohexenone ring. For instance, the reaction of a vinamidinium salt with a 1,3-dicarbonyl compound or a related active methylene compound could lead to an intermediate that, upon intramolecular condensation, yields a 3-aminocyclohexenone derivative. The reaction typically involves heating the vinamidinium salt with an excess of a primary or secondary amine in a solvent like methanol or ethanol to drive the amine exchange. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer advantages in terms of efficiency, selectivity, and sustainability.

Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. Enzymes, such as Diels-Alderases, can catalyze intermolecular Diels-Alder reactions to generate cyclohexene ring systems with high stereoselectivity. pku.edu.cn Furthermore, enzymatic transformations have been employed for the enantioselective preparation of γ-substituted cycloalkenones, which are valuable precursors for complex molecules. mdpi.com

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds and the synthesis of complex cyclic scaffolds under mild conditions. nih.gov A photocatalytic approach for the synthesis of enaminones has been developed, involving a nickel-catalyzed hydroamination followed by a light-mediated reductive dehalogenation. beilstein-journals.org This method allows for the rapid construction of the enaminone scaffold from readily available precursors.

Flow Chemistry : Continuous flow synthesis provides significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. nih.gov A sequential continuous flow process has been developed for the synthesis of α-enaminones directly from biomass-derived furfural. rsc.org This tunable process involves the hydrogenation of diamino cyclopentenones, followed by an elimination step to yield the corresponding α-enaminones, showcasing a sustainable route from a bio-based starting material. rsc.orgrsc.org

Table 3: Comparison of Advanced Synthetic Techniques

Technique Advantages Relevance to Target Synthesis
Enzymatic Synthesis High stereoselectivity, mild conditions, environmentally friendly. Potential for creating chiral 5-(2-furyl)cyclohexenone precursors. mdpi.compku.edu.cn
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source. Novel route to the enaminone moiety via C-H functionalization or dehalogenation. nih.govbeilstein-journals.org
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters. Efficient and sustainable synthesis from furfural-derived intermediates. rsc.orgrsc.org

Microwave-Assisted Synthesis of 5-Substituted-3-methyl-2-cyclohexen-1-ones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. One notable application is the efficient, one-pot synthesis of 5-substituted-3-methyl-2-cyclohexen-1-ones. This method involves the condensation of ethyl acetoacetate with various aldehydes in the presence of piperazine under microwave irradiation. rsc.org The key advantages of this approach are the significantly reduced reaction times and high product yields. rsc.org

The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The use of microwave heating provides uniform and controlled energy, which enhances the efficiency and rate of these transformations. acs.org This methodology has been successfully applied to a range of aromatic and heterocyclic aldehydes, demonstrating its versatility in generating a library of substituted cyclohexenone derivatives.

Table 1: Microwave-Assisted Synthesis of 5-Substituted-3-methyl-2-cyclohexen-1-ones

Aldehyde Product Yield (%)
Benzaldehyde 3-Methyl-5-phenyl-2-cyclohexen-1-one 92
4-Chlorobenzaldehyde 5-(4-Chlorophenyl)-3-methyl-2-cyclohexen-1-one 94
4-Methoxybenzaldehyde 5-(4-Methoxyphenyl)-3-methyl-2-cyclohexen-1-one 90
2-Furancarboxaldehyde 5-(2-Furyl)-3-methyl-2-cyclohexen-1-one 88

Data sourced from studies on the microwave-assisted condensation of ethyl acetoacetate and various aldehydes.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of new synthetic routes. In the context of cyclohexenone synthesis, sustainable approaches focus on the use of environmentally benign reagents and solvents, and the development of atom-economical reactions.

One example of a greener approach to a cyclohexenone precursor is the oxidation of cyclohexanol to cyclohexanone using sodium hypochlorite (household bleach) as a safer alternative to traditional heavy-metal-based oxidizing agents like chromium(VI). youtube.comquizlet.com This method minimizes the generation of hazardous waste. quizlet.com Further green advancements include metal-free methods for the synthesis of related aromatic structures, such as the straightforward synthesis of catechols from cyclohexanones using inexpensive and stable reagents like TEMPO and TsOH. rsc.org This particular method is advantageous as it avoids the use of costly and potentially toxic metal catalysts. rsc.org While not direct syntheses of the title compound, these examples highlight the trend towards more sustainable practices in the synthesis of the core cyclohexanone scaffold and its derivatives.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The synthesis of chiral cyclohexenone derivatives is of significant interest due to their utility as building blocks in the total synthesis of complex natural products and pharmaceuticals. Asymmetric organocatalysis has become a cornerstone in this field, enabling high levels of stereocontrol.

Asymmetric Organocatalysis (e.g., Proline-catalyzed reactions)

L-proline and its derivatives are powerful organocatalysts for asymmetric reactions. researchgate.net They have been extensively used in asymmetric Robinson annulations to produce chiral cyclohexenones with high enantioselectivity. researchgate.net The reaction typically involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. nih.gov Proline's ability to form both an enamine and participate in hydrogen bonding in the transition state is key to its catalytic activity and stereodirecting ability. researchgate.net This methodology has been successfully applied to the synthesis of the Wieland-Miescher ketone and its analogs, which are important intermediates in steroid synthesis. mdpi.com

Table 2: Proline-Catalyzed Asymmetric Robinson Annulation

Michael Donor Michael Acceptor Catalyst Yield (%) ee (%)
2-Methyl-1,3-cyclohexanedione Methyl vinyl ketone L-Proline 49 76
2-Methyl-1,3-cyclopentanedione Methyl vinyl ketone L-Proline 100 93.4

Data compiled from studies on asymmetric Robinson annulations. researchgate.netresearchgate.netdobroka.hu

Chiral Amine-Catalyzed Michael-Wittig Reactions

A highly stereoselective approach to synthesizing multifunctional chiral cyclohexenones is the tandem Michael addition-Wittig reaction. This reaction has been successfully catalyzed by newly designed bulky chiral secondary amines, in combination with additives like LiClO₄ and DABCO. nih.govorganic-chemistry.org The reaction between (3-carboxy-2-oxopropylidene)triphenylphosphorane and various α,β-unsaturated aldehydes yields highly functionalized 6-carboxycyclohex-2-en-1-ones with excellent diastereoselectivities and enantioselectivities. nih.govorganic-chemistry.org The reaction proceeds via iminium activation of the aldehyde by the chiral amine, followed by an intramolecular Wittig reaction. organic-chemistry.org

Table 3: Chiral Amine-Catalyzed Synthesis of 6-Carboxycyclohex-2-en-1-ones

α,β-Unsaturated Aldehyde Yield (%) dr ee (%)
Cinnamaldehyde 92 >50:1 97
(E)-3-(4-Nitrophenyl)acrylaldehyde 95 >50:1 99
(E)-3-(2-Furyl)acrylaldehyde 85 15:1 95

Results from the asymmetric tandem Michael addition-Wittig reaction catalyzed by a bulky chiral secondary amine. nih.govorganic-chemistry.org

Stereocontrol in Robinson-Type Annulations

Achieving high levels of stereocontrol in Robinson-type annulations is crucial for the synthesis of enantiomerically pure products. Besides proline catalysis, other strategies have been developed to this end. For instance, chiral phosphoric acids have been employed as catalysts in enantioselective Robinson-type annulations. nih.gov This method involves an enantioselective Michael addition followed by an intramolecular aldol reaction, affording cyclohexenone derivatives with excellent enantioselectivities. nih.gov

Furthermore, mechanochemical approaches using simple, commercially available chiral primary diamines with TfOH as catalysts have been shown to be highly effective for asymmetric Robinson annulations. researchgate.net This solvent-free method is not only environmentally friendly but also provides high efficiency, atom economy, and high stereoselectivity. researchgate.net These advanced catalytic systems allow for precise control over the formation of stereocenters during the C-C bond-forming steps of the annulation process.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Enaminone Moiety

Enaminones are conjugated systems characterized by an amino group attached to a double bond which is, in turn, conjugated to a carbonyl group. This arrangement results in a unique electronic distribution that governs their reactivity.

Nucleophilic and Electrophilic Reaction Pathways

The enaminone system possesses both nucleophilic and electrophilic centers. The nitrogen atom and the α-carbon of the enamine are electron-rich and thus nucleophilic, while the β-carbon and the carbonyl carbon are electron-deficient and electrophilic. researchgate.net

Nucleophilic Reactions: The electron density at the α-carbon allows enaminones to react with various electrophiles. researchgate.net These reactions are fundamental to the construction of more complex molecular architectures. For instance, enaminones can undergo alkylation, acylation, and halogenation at the α-position. The nitrogen atom, being a heteroatom with a lone pair of electrons, also exhibits nucleophilicity and can participate in reactions such as N-alkylation and N-acylation. libretexts.org The increased electron density on the double bond, due to the electron-donating amino group, makes enamines significantly more nucleophilic than simple alkenes. youtube.com

Electrophilic Reactions: The electrophilic character of the β-carbon and the carbonyl carbon makes them susceptible to attack by nucleophiles. Enaminones can react with a variety of nucleophiles, including amines, thiols, and carbanions. orientjchem.orgresearchgate.net For example, the reaction of enaminones with active methylene compounds can lead to the formation of pyridine derivatives. The reaction site often depends on the reaction conditions. researchgate.net

Reaction TypeReactantProduct Type
Nucleophilic AdditionPrimary Amines (RNH₂)Imines (R₂C=NR)
Nucleophilic AdditionSecondary Amines (R₂NH)Enamines (R₂N–CR=CR₂)
Michael AdditionActive Methylene CompoundsPyridine Derivatives
Aza-Michael AdditionAminesMorphan Derivatives

This table provides an interactive overview of typical reactions involving the enaminone moiety.

Tautomerism and its Influence on Reactivity Profiles

Enaminones can exist in equilibrium with their tautomeric forms, primarily the imine and enol forms. conicet.gov.arthieme.de This tautomerism plays a crucial role in their reactivity. The imine-enamine tautomerism is the nitrogen analog of the more commonly known keto-enol tautomerism and is characterized by its high reactivity. thieme.de

The position of the tautomeric equilibrium is influenced by factors such as the nature of the substituents and the solvent. conicet.gov.arrsc.org The existence of these different tautomers means that the molecule can react through different pathways. For instance, the enamine tautomer exhibits nucleophilic character at the α-carbon, while the imine tautomer can be attacked by nucleophiles at the carbon atom of the C=N bond. researchgate.net This dual reactivity allows for the synthesis of a wide array of heterocyclic compounds. The subtle structural differences between the enamine and its tautomeric imine form can lead to significant differences in chemoselectivity and regioselectivity in reactions. cas.cn

Reactivity of the Furan Substituent

The furan ring is an electron-rich aromatic heterocycle, which makes it more reactive than benzene towards electrophiles. pearson.comchemicalbook.comquora.com Its reactivity is also characterized by its ability to participate in cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and acylation, more readily than benzene. pearson.compearson.compharmaguideline.com The substitution occurs preferentially at the C2 (α) position because the intermediate carbocation formed by attack at this position is more stabilized by resonance. pearson.comchemicalbook.compearson.comquora.com The oxygen atom's lone pairs contribute to the delocalization of the positive charge, leading to a more stable intermediate. pearson.com If the C2 position is already substituted, the reaction will occur at the C5 position.

ReactionReagentProduct
NitrationAcetyl nitrate2-Nitrofuran
SulfonationPyridine-sulfur trioxideFuran-2-sulfonic acid
HalogenationBromine in dioxane2-Bromofuran
AcylationAcetic anhydride/BF₃2-Acetylfuran

This interactive table summarizes common electrophilic substitution reactions of the furan ring.

Cycloaddition Reactions Involving the Furan Moiety (e.g., [2+2] Cycloadditions)

Due to its reduced aromatic character compared to benzene, furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. quora.comquimicaorganica.org It readily reacts with electron-deficient dienophiles to form oxabicycloheptane derivatives. quora.com The stereoselectivity of these reactions can often be controlled by reaction conditions, with exo isomers being thermodynamically more stable and endo isomers being kinetically favored. nih.gov

Furan derivatives can also participate in [2+2] cycloaddition reactions, particularly photochemical reactions like the Paternò-Büchi reaction, where an excited state of a carbonyl compound reacts with the furan ring to form an oxetane. researchgate.net Additionally, furan can be involved in [4+3] and [2+2+2] cycloadditions. quora.comacs.org Recent research has also explored force-promoted retro-[4+2][3+2] cycloadditions to release furan molecules from specific mechanophores. nih.gov

Formation of (2-Furyl)carbene Complexes

The formation of metal (2-furyl)carbene complexes has become a significant tool in heterocyclic chemistry. chim.it These reactive intermediates can be generated from precursors like enynones in the presence of metal catalysts, such as those based on rhodium, gold, or copper. chim.itacs.orgthieme-connect.com The mechanism typically involves the activation of an alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack from a carbonyl group to form the carbene complex. chim.it

Once formed, these (2-furyl)carbene complexes exhibit typical carbenic reactivity and can be trapped by various reagents to synthesize a wide range of functionalized furan derivatives. chim.it For example, they can react with alkenes to form cyclopropanes or undergo oxidation to yield 2-carbonyl furans. chim.itacs.org The development of gold-catalyzed reactions has enabled the synthesis of complex molecules like furyl-decorated tetrasubstituted silylallenes through the intermediacy of gold furyl carbenes. nih.gov

Oxidative Transformations and Ring Cleavage of the Furan Ring

The furan ring in 3-Amino-5-(2-furyl)cyclohex-2-en-1-one is susceptible to oxidative transformations, which can lead to dearomatization and subsequent ring cleavage. This reactivity is a cornerstone of furan chemistry, allowing for its use as a latent dicarbonyl equivalent. A common approach involves treating furan-containing compounds with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This process can lead to the formation of 2-ene-1,4-dicarbonyl compounds through oxidative dearomatization. nih.gov

In a related transformation, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, followed by an unusual cyclization of the resulting 2-ene-1,4,7-triones, has been developed. nih.gov The initial step is the oxidative dearomatization of the furan ring, which then undergoes further reaction. This type of transformation highlights the potential for the furan moiety within the target molecule to serve as a versatile synthetic handle for constructing more complex molecular architectures.

Detailed Reaction Mechanisms and Kinetic Studies

Understanding the intricate details of reaction mechanisms and kinetics is paramount for controlling chemical reactions and optimizing synthetic outcomes. For a molecule like this compound, which possesses multiple reactive sites, such studies are crucial.

Elucidation of Stepwise vs. Concerted Mechanisms for Cycloadditions

Cycloaddition reactions are powerful tools for ring formation. These reactions can proceed through either a concerted mechanism, where all bonds are formed in a single transition state, or a stepwise mechanism involving the formation of an intermediate (such as a zwitterion or a diradical). researchgate.net

[4+2] Cycloadditions: The Diels-Alder reaction is a classic example of a [4+2] cycloaddition. These reactions can proceed through either concerted or stepwise pathways. researchgate.net The furan ring itself can act as a diene in such reactions.

[2+2] Cycloadditions: These reactions, often photochemically induced, can also be either concerted or stepwise. Thermal [2+2] cycloadditions are typically forbidden by the Woodward-Hoffmann rules for a concerted process but can occur via a stepwise mechanism. researchgate.net

The specific mechanism for a cycloaddition involving this compound would depend on the reaction partner and conditions, with computational studies often being employed to distinguish between the two pathways.

Selectivity in Chemical Reactions

Selectivity is a key concept in organic synthesis, referring to the preferential formation of one product over other possibilities.

Regioselectivity and Site Selectivity

Regioselectivity refers to the preference for bond formation at one position over another when a reactant has multiple, non-equivalent reactive sites. researchgate.net Site selectivity is a related concept, referring to the preference for one functional group to react over another.

In the context of this compound, several selectivity questions arise:

Cycloadditions: In a Diels-Alder reaction where the furan acts as the diene, the regioselectivity of the dienophile's addition is a critical consideration.

Electrophilic/Nucleophilic Attack: The molecule possesses multiple potentially nucleophilic (amino group, furan ring) and electrophilic (carbonyl group, enone system) sites. The regioselectivity of an attacking reagent would be influenced by electronic and steric factors. For example, in the Paternò-Büchi reaction of 2-furylmethanols with carbonyl compounds, the reaction often occurs with good regioselectivity on the more substituted double bond of the furan ring. photobiology.com

Synthesis of Related Structures: In the synthesis of related 2-aminofurans via multicomponent reactions, high regioselectivity is often observed, though it can be influenced by the electronic nature of the substituents. nih.gov

The interplay between the electron-donating amino group and the electron-withdrawing ketone within the cyclohexenone ring, as well as the electronic properties of the furan moiety, will dictate the regiochemical outcome of various transformations.

Stereoselectivity

Stereoselectivity in reactions involving this compound is a critical aspect that influences the spatial arrangement of atoms in the resulting products. Key considerations include π-facial selectivity and E/Z selectivity, which are governed by the inherent structural and electronic properties of the molecule.

π-Facial Selectivity: In cycloaddition reactions, such as the Diels-Alder reaction, the furan and cyclohexenone rings of the molecule present two distinct faces (π-faces) to an approaching reagent. The selectivity for one face over the other is known as π-facial selectivity. This selectivity is influenced by the stereoelectronic environment of the molecule. For instance, in reactions of substituted cyclopentadienes, facial selectivity has been shown to arise from the hyperconjugative effects of substituents, which cause a distortion of the diene ring. nih.govnsf.gov Steric hindrance from substituents can also play a significant role in directing the approach of the dienophile to the less hindered face. nsf.gov In the case of furan derivatives, the π-facial selectivity can be solvent-dependent, with chlorinated solvents sometimes enhancing selectivity. rug.nl

E/Z Selectivity: For reactions occurring at the enamine double bond or involving the formation of new double bonds, the relative orientation of substituents gives rise to E (entgegen) and Z (zusammen) isomers. The formation of one isomer over the other is determined by the reaction mechanism and the steric and electronic nature of the substituents involved.

Role of Steric and Electronic Interactions in Stereocontrol

The stereochemical outcome of reactions involving this compound is fundamentally controlled by the interplay of steric and electronic factors. These non-covalent interactions dictate the preferred transition state geometries, thereby influencing the stereoselectivity.

Steric Interactions: Steric hindrance refers to the repulsive forces between electron clouds of bulky substituents. In the context of this compound, the furan group at the C5 position can sterically influence the approach of reagents to the cyclohexenone ring and the enamine moiety. Reagents will preferentially attack from the less sterically congested face of the molecule, leading to a specific stereoisomer.

Electronic Interactions: Electronic effects arise from the distribution of electron density within the molecule and the orbitals involved in the reaction. Stereoelectronic effects, which consider the spatial orientation of orbitals, are particularly important. wikipedia.org For example, the alignment of a donor orbital (e.g., a bonding σ orbital) with an acceptor orbital (e.g., an empty p orbital or an antibonding σ* orbital) can stabilize a particular conformation or transition state. wikipedia.org In reactions of enaminones, the nucleophilicity of the β-carbon and the nitrogen atom is a key electronic factor. The delocalization of the nitrogen lone pair into the α,β-unsaturated ketone system influences the reactivity at these positions.

Functional Group Transformations and Derivatization

The presence of multiple reactive sites in this compound allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Transformations at the Amino Group

The primary amino group is a versatile handle for derivatization through reactions such as amidation and alkylation.

Amidation: The amino group can be acylated to form amides. Direct amidation of unprotected amino functional groups can be challenging but has been achieved using various coupling reagents and catalysts. nih.gov These reactions introduce an acyl group onto the nitrogen atom, modifying the electronic properties and steric bulk around the enamine moiety.

Alkylation: Alkylation of the amino group introduces alkyl substituents. Hydrogen-borrowing catalysis is a modern method for the C-alkylation of amines with alcohols, offering an efficient route to N-alkylated products. nih.gov

Functionalization of the Cyclohexenone Ring System

The cyclohexenone ring can undergo transformations that alter its structure, most notably through aromatization.

Aromatization: The cyclohexenone ring can be converted into an aromatic ring, typically a phenol or an aniline derivative, through dehydrogenation. wikipedia.org This transformation can be achieved using catalytic systems, such as palladium on carbon (Pd/C), often in the presence of a hydrogen acceptor like ethylene. researchgate.netacs.org Aromatization leads to a significant change in the molecular structure and properties, converting the cyclic enaminone into a substituted aminophenol or a related aromatic compound.

Interconversion of Carbonyl and Amino functionalities

The interconversion of the carbonyl and amino groups within the 3-amino-cyclohex-2-en-1-one scaffold represents a potential synthetic pathway to novel structures. While specific examples for the title compound are not detailed in the provided context, analogous transformations are known in organic chemistry. For instance, the Thorpe-Ziegler reaction allows for the intramolecular cyclization of dinitriles to form enaminonitriles, which can be further hydrolyzed to ketones. Conversely, reductive amination can convert a ketone into an amine. The intramolecular cyclization of compounds like 5-oxohexanenitrile (B84432) can yield 3-amino-2-cyclohexenone, demonstrating a pathway from a nitrile and a ketone to an enaminone structure. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Molecular and Crystal Structure Determination

A search for published single-crystal X-ray diffraction studies on 3-Amino-5-(2-furyl)cyclohex-2-en-1-one yielded no specific crystallographic information files (CIFs) or detailed structural reports. Such a study would be necessary to provide the following information:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No detailed 1D and 2D NMR spectroscopic studies for this compound could be located in the searched literature. This advanced spectroscopic data is essential for the following analyses:

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is particularly effective for studying enaminones, offering a balance between computational cost and accuracy. ijnc.irresearchgate.net Functionals such as B3LYP and M06-2X are commonly employed, often paired with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve reliable results. mdpi.comirispublishers.comnih.gov

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in 3-Amino-5-(2-furyl)cyclohex-2-en-1-one. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. researchgate.net For the enaminone system, calculations reveal a high degree of conjugation involving the amino group, the C=C double bond, and the carbonyl group. This delocalization results in specific bond characteristics, such as a shortened C-N bond and a lengthened C=O bond compared to non-conjugated systems. researchgate.net

The electronic properties are further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In a molecule like this compound, the HOMO is typically localized over the electron-rich enamine moiety, while the LUMO is centered on the electrophilic carbonyl group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, whereas blue regions signify electron-deficient areas (positive potential), prone to nucleophilic attack. For this enaminone, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms. nih.gov

Table 1: Representative Predicted Geometrical Parameters for an Enaminone Core Structure using DFT
ParameterBond/AnglePredicted Value (B3LYP/6-31G*)
Bond LengthC=O~1.25 Å
Bond LengthC=C~1.38 Å
Bond LengthC-N~1.36 Å
Bond AngleO=C-C~121°
Bond AngleC=C-N~125°

Note: The data in the table is representative of typical enaminone structures and not specific to this compound, for which specific computational data is not available.

DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. irispublishers.comroyalsocietypublishing.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is an unstable, high-energy configuration that represents the peak of the energy barrier between two states in a chemical reaction. nih.govresearchgate.netwikipedia.orgyoutube.com

For the synthesis of enaminones, computational studies can model various pathways, such as the condensation of a β-diketone with an amine. organic-chemistry.org These models can validate proposed mechanisms, like the initial nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration. DFT is used to locate the geometry of the transition state for each elementary step, providing a detailed picture of bond-breaking and bond-forming processes. royalsocietypublishing.org For instance, in the cyclization of N-aryl enaminones, DFT has been used to show how a catalyst can lower the energy of the transition state in the rate-determining C-C bond-forming step. royalsocietypublishing.org

Once a transition state has been located, its energy relative to the reactants provides the activation energy (or more accurately, the Gibbs free energy of activation, ΔG‡). youtube.commdpi.commdpi.com This value is critical for understanding reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for all steps in a proposed mechanism, the rate-determining step—the one with the highest energy barrier—can be identified. royalsocietypublishing.org

For example, in a multi-step synthesis involving this compound, DFT could be used to compare competing reaction pathways. One pathway might involve an initial Michael addition, while another could proceed through a different cyclization. By comparing the activation barriers of the rate-determining steps for each path, the kinetically favored product can be predicted. Computational studies on related enaminone reactions have shown activation barriers ranging from approximately 5 to over 35 kcal/mol, depending on the specific transformation and catalytic conditions. irispublishers.comroyalsocietypublishing.orgrsc.org

Table 2: Example of Calculated Activation Free Energies (ΔG‡) for Steps in a Catalyzed Enaminone Reaction
Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
Step 1Initial DeprotonationLow
Step 2C-C Bond Formation (Rate-Determining)19.3 - 22.5
Step 3Catalyst Regeneration17.4

Note: The data is illustrative, based on computational studies of related enaminone cyclization and benzannulation reactions, and serves to exemplify the application of the method. irispublishers.comrsc.org

Computational methods are adept at quantifying how substituents influence the electronic nature and reactivity of a molecule. boisestate.edu In this compound, the amino group (-NH2) acts as a strong electron-donating group through resonance, increasing the electron density of the conjugated system. The furan ring is also an electron-rich aromatic system.

DFT studies can analyze these electronic effects on the molecule's reactivity. researchgate.netrsc.org For example, the increased nucleophilicity of the α-carbon (the carbon adjacent to the amino group) due to electron donation can be quantified. This explains why enaminones often react with electrophiles at this position. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the delocalization of electron density within the molecule, providing a quantitative measure of these substituent effects. mdpi.comijcce.ac.ir Such analyses can predict how modifying substituents—for instance, replacing the furan with a phenyl group or altering the substitution on the amino group—would impact the molecule's stability and reaction selectivity. ijnc.irresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for understanding electronic structures and reaction energetics, molecular modeling and dynamics simulations are better suited for exploring the physical movements and conformational possibilities of molecules over time. mdpi.comresearchgate.net

The cyclohexene ring in this compound is not planar and can adopt several different conformations, such as half-chair and boat forms. youtube.com Furthermore, the furan ring can rotate relative to the cyclohexene ring. These different spatial arrangements, or conformers, have different energies.

Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule by simulating its atomic motions over time. nih.govbiorxiv.org By running these simulations, often at elevated temperatures to accelerate conformational changes, a wide range of possible structures can be sampled. The potential energy of each conformation can then be calculated to construct a conformational energy landscape. youtube.comresearchgate.netresearchgate.netyoutube.com This landscape is a map that shows the relative energies of all possible conformers, with valleys representing stable or metastable states and peaks representing the energy barriers between them. nih.gov This analysis is crucial for identifying the global minimum energy conformation—the most stable and thus most populated structure of the molecule under given conditions. For substituted cyclohexanes, the energy difference between conformers (e.g., one with a substituent in an axial vs. an equatorial position) determines the equilibrium distribution. youtube.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions are fundamental to understanding the physical properties and crystal packing of molecular solids. In the case of this compound, the primary intermolecular interaction of interest is hydrogen bonding, facilitated by the presence of both a hydrogen bond donor (the amino group, -NH₂) and acceptors (the carbonyl group, C=O, and the nitrogen atom of the amino group itself).

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these interactions. chemrevlett.com By modeling dimers or larger clusters of the molecule, researchers can calculate the geometries and energies of various hydrogen bonding configurations. For this compound, several potential hydrogen bonding motifs can be investigated:

N-H···O Hydrogen Bonds: The most probable and strongest hydrogen bonds would form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. DFT calculations can determine the bond lengths, angles, and binding energies associated with this interaction. nih.gov

N-H···N Hydrogen Bonds: It is also possible for the amino group to act as a donor to the nitrogen atom of an adjacent molecule, though this is generally a weaker interaction compared to N-H···O bonds.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the C-H bonds of the cyclohexene or furan rings as donors and the carbonyl oxygen or the π-system of the furan ring as acceptors can also be computationally explored. umn.edu

Theoretical studies on similar aminocyclohexenone systems have shown that N-H···O hydrogen bonds are the dominant intermolecular forces, often leading to the formation of dimeric or catemeric structures in the solid state. researchgate.net The strength of these bonds is influenced by the electronic effects of the substituents. The electron-donating nature of the amino group and the electronic properties of the furyl substituent would be key factors in determining the precise nature and strength of these interactions. Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are often employed in conjunction with DFT to further characterize the nature of these hydrogen bonds, quantifying aspects like charge transfer and bond critical points. chemrevlett.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry offers a robust methodology for predicting NMR chemical shifts (δ), which can aid in the assignment of experimental spectra and confirm molecular structures.

For this compound, DFT calculations are the most common approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The process typically involves:

Geometry Optimization: The first step is to obtain a reliable 3D structure of the molecule by optimizing its geometry at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). mdpi.com

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions can be influenced by several factors, including the choice of functional, basis set, and the treatment of solvent effects (often modeled using the Polarizable Continuum Model, PCM). mdpi.com

The enamine substructure (C=C-N) of this compound significantly influences its NMR spectrum. The vinyl proton and carbon signals are expected to be shifted due to the electron-donating resonance effect of the amino group. masterorganicchemistry.com Computational models are adept at capturing these electronic effects.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would be the output of a DFT calculation.)

Atom PositionPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1 (C=O)195.8--
C2 (=CH)100.2H25.15
C3 (-C-NH₂)163.5--
C4 (-CH₂)45.1H4a, H4b2.45, 2.60
C5 (-CH-)38.9H53.20
C6 (-CH₂)48.7H6a, H6b2.55, 2.70
Furan C2'155.3--
Furan C3'108.1H3'6.30
Furan C4'110.5H4'7.35
Furan C5'142.0H5'6.40
-NH₂-NH₂6.50 (broad)

By comparing such predicted spectra with experimental data, chemists can confirm the structural assignment of this compound with a high degree of confidence.

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is anticipated to be a dominant force in the crystal structure of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one. The enaminone moiety (–NH–C=C–C=O) is a well-known motif for forming robust hydrogen-bonded networks. The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl group (C=O) and the nitrogen of the amino group can serve as acceptors.

In analogous aminocyclohexenone structures, extensive networks of N-H···O hydrogen bonds are commonly observed, leading to the formation of chains, dimers, or more complex three-dimensional frameworks. For instance, in related cyclohexenone derivatives, intermolecular N—H⋯O bonding is a primary feature in their crystal packing. It is highly probable that molecules of this compound would form similar supramolecular synthons, such as the common catemer motif where molecules are linked head-to-tail. The resonance-assisted hydrogen bonding within the enaminone system strengthens these interactions, further stabilizing the crystal lattice.

The furan ring's oxygen atom could also potentially act as a weak hydrogen bond acceptor, participating in C-H···O interactions with neighboring molecules. The interplay of these various hydrogen bonds would result in a well-defined and stable crystalline assembly. The analysis of hydrogen bonds in various crystals provides crucial information on the geometry and nature of these interactions that steer the arrangement of molecules.

Potential Hydrogen Bond Donor Acceptor Expected Nature
N-H···O=CAmino GroupCarbonyl GroupStrong, primary interaction forming chains or dimers
N-H···NAmino GroupAmino GroupPossible, but likely weaker than N-H···O
C-H···O (furan)Cyclohexene/Furan C-HFuran OxygenWeak, contributing to overall packing stability
C-H···O=CCyclohexene/Furan C-HCarbonyl GroupWeak, secondary interaction

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

In studies of furan-containing compounds and other heterocyclic systems, Hirshfeld analysis consistently highlights the prevalence of H···H, O···H/H···O, and C···H/H···C contacts, indicating that van der Waals forces play a significant role in the crystal packing. The bright red spots on the dnorm surface typically indicate strong hydrogen bonding interactions, which, for this molecule, would be expected between the amino and carbonyl groups.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. It is anticipated that the plot for this compound would show prominent spikes corresponding to N-H···O hydrogen bonds. The distribution of other contacts would provide insights into the role of weaker interactions in the molecular assembly.

Interaction Type Anticipated Contribution Description
H···HHighRepresents the large proportion of hydrogen atoms on the molecular surface.
O···H/H···OSignificantPrimarily due to N-H···O=C hydrogen bonds. nih.gov
C···H/H···CModerateArises from contacts involving the cyclohexene and furan rings. nih.gov
C···CLow to ModerateIndicative of potential π-π stacking interactions involving the furan ring. nih.gov
N···H/H···NLowPossible, but less frequent than O···H contacts.

Investigation of π-π Stacking and Other Aromatic Interactions

The presence of the furan ring introduces the possibility of π-π stacking interactions, which are common in aromatic compounds and contribute to the stabilization of crystal structures. In furan-substituted benzimidazoles, for example, π-π interactions involving the furan rings have been observed, often in a head-to-tail or slipped parallel arrangement. nih.gov

For this compound, slipped π–π stacking interactions between the furan rings of adjacent molecules could occur, with typical centroid-to-centroid distances in the range of 3.7 to 3.8 Å. nih.gov These interactions would likely be visualized as adjacent red and blue triangles on a Hirshfeld surface mapped with the shape index.

In addition to direct π-π stacking, C-H···π interactions are also plausible, where a C-H bond from the cyclohexene ring of one molecule interacts with the π-system of the furan ring of a neighboring molecule. These weaker, yet significant, interactions often play a crucial role in the fine-tuning of the crystal packing. The combination of hydrogen bonding and aromatic interactions would lead to a highly organized and stable supramolecular structure.

Influence of Non-Covalent Interactions on Crystal Packing and Self-Assembly

The shape of the molecule, including the conformation of the cyclohexene ring (which is often a distorted chair or boat in similar structures), will also influence how the molecules pack in the crystal lattice. researchgate.net The interplay between the different non-covalent interactions dictates the final polymorphic form of the compound, which in turn affects its physicochemical properties. The self-assembly process is a delicate balance of these forces, leading to the most thermodynamically stable crystal structure. The study of these interactions in analogous enaminone and cyclohexenone systems provides a robust framework for understanding the supramolecular chemistry of this compound.

Applications As a Versatile Synthetic Building Block

Precursor in Heterocyclic Synthesis

The inherent chemical functionalities of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one make it an excellent precursor for the synthesis of various heterocyclic compounds. The enaminone scaffold serves as a robust platform for cyclization and condensation reactions, enabling the efficient assembly of diverse ring systems. researchgate.netwpmucdn.com

The structure of this compound is well-suited for building fused heterocyclic systems, including medicinally relevant cores like quinolines and pyrimidines.

Dihydroquinolones and Related Structures: The 3-aminocyclohexenone core is a key building block for synthesizing quinoline derivatives. For instance, reactions between 3-aminocyclohex-2-en-1-ones and arylidenemalononitriles can yield N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones. researchgate.net This type of reaction demonstrates the utility of the enaminone moiety in constructing the fused pyridine ring characteristic of the quinoline system.

Pyrimidines and Fused Pyrimidines: Enaminones are valuable synthons in the formation of pyrimidine-based structures. The reaction of enaminones with various aminoazoles, such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole, can lead to the formation of fused azolo[1,5-a]pyrimidine derivatives. mdpi.com Furthermore, the general strategy for synthesizing pyrido[2,3-d]pyrimidines, another important fused heterocyclic system, often involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds. The enaminone structure can act as a vinylogous 1,3-dicarbonyl equivalent in such cyclization strategies.

The table below summarizes representative reactions where the enaminone core is used to construct fused heterocyclic systems.

Reactant 1 (Enaminone Core)Reactant 2Resulting Heterocyclic System
3-Aminocyclohex-2-en-1-oneArylidenemalononitrileHexahydroquinolin-5-one researchgate.net
Enaminone DerivativeHeterocyclic Amine (e.g., Aminoazole)Azolo[1,5-a]pyrimidine mdpi.com
6-Aminouracil (an aminopyrimidine)1,3-Diketone (similar reactivity profile)Pyrido[2,3-d]pyrimidine

Beyond specific fused systems, this compound is a foundational building block for a wide range of chemical scaffolds. Its ability to react with both electrophiles and nucleophiles allows for its incorporation into numerous synthetic pathways. researchgate.netresearchgate.net

The enaminone structure is a key intermediate for synthesizing nitrogen-containing heterocyclic compounds like pyridines and pyrroles. researchgate.net The furan ring substituent further enhances its utility, as furan and its derivatives are themselves important five-membered heterocycles that form the core of many antibacterial drugs and other bioactive molecules. nih.gov The combination of the reactive enaminone system and the furan scaffold makes this compound a precursor for molecules with potential applications in medicinal chemistry and materials science.

Potential in Material Science Applications (e.g., OLED intermediates, specific polymers)

While detailed research on this compound in material science is emerging, the structural components of the molecule suggest potential applications in polymers and organic electronics.

Specific Polymers: Enaminones have been successfully used in polymerization reactions. A mild "amino-enaminone 'click' polymerization" method has been developed for the preparation of polyenaminones. uni-lj.si These resulting polymers have demonstrated notable properties, including thermal stability up to 200 °C, degradability in concentrated acid, and film-forming capabilities. uni-lj.si The incorporation of the furan moiety, which can be derived from biomass, into such a polymer backbone could lead to the development of novel, sustainable materials. rsc.orgntu.edu.sg

OLED Intermediates: There is growing interest in furan-based molecules for organic electronics. ntu.edu.sg Furan is composed of light atoms, which can lead to more intense and efficient luminescence, a desirable property for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net Furan-cored molecules have been developed as promising advanced optoelectronic materials. researchgate.net Heterocycles are frequently incorporated into OLED structures to tune their electronic and photophysical properties. uniss.it Given these trends, this compound, which contains a conjugated system and a furan ring, could be considered a potential intermediate or building block for the synthesis of more complex molecules for OLED applications.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 3-Amino-5-(2-furyl)cyclohex-2-en-1-one?

The compound features a cyclohexenone ring substituted with an amino group at position 3 and a 2-furyl group at position 5. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and ring conformation .
  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated for C₁₁H₁₁NO₂: 189.21 g/mol) .
  • X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated for similar cyclohexenone derivatives .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Cyclohexenone Formation: Cyclization of diketones or enamine intermediates under acidic/basic conditions .
  • Functionalization: Introduction of the 2-furyl group via Friedel-Crafts alkylation or cross-coupling reactions .
  • Amination: Nucleophilic substitution or reductive amination to install the amino group . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–80°C) to optimize yield .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with UV detection at λ ~250 nm (absorbance of conjugated enone) .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Catalyst Use: Lewis acids (e.g., AlCl₃) for furyl group introduction, with stoichiometry adjusted to minimize side products .
  • Temperature Gradients: Gradual heating (e.g., 40°C → 80°C) to control exothermic steps and reduce decomposition .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking: Simulate binding to target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Compare binding scores (ΔG) to known inhibitors .
  • Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations to prioritize in vitro testing .
  • QSAR Models: Corrogate substituent effects (e.g., furyl vs. phenyl) with bioactivity data from analogs .

Q. How to address contradictions in reported biological activities of structurally similar cyclohexenone derivatives?

  • Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structural effects .
  • SAR Table: Compare substituent impacts on activity (example from literature):
SubstituentBioactivity (IC₅₀, μM)TargetReference
2-Furyl12.3 ± 1.2Enzyme X
4-Chlorophenyl45.6 ± 3.8Enzyme X
3,4-Dimethoxyphenyl8.9 ± 0.7Receptor Y

Q. What strategies resolve stereochemical challenges in synthesizing derivatives of this compound?

  • Chiral Resolution: Use chiral stationary phases (e.g., cellulose triacetate) in HPLC .
  • Asymmetric Catalysis: Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity during cyclization .
  • X-ray Analysis: Confirm absolute configuration of crystals grown via slow evaporation in ethanol .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Derivative Library: Synthesize analogs with variations at the furyl (e.g., thiophene), amino (e.g., alkylation), or cyclohexenone positions .
  • Biological Screening: Test against panels of enzymes (e.g., kinases) and cancer cell lines (e.g., MCF-7, HeLa) .
  • Data Analysis: Apply clustering algorithms (e.g., PCA) to identify structural motifs correlated with activity .

Q. How to study the stability and degradation products of this compound under physiological conditions?

  • Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) environments at 37°C .
  • LC-MS/MS: Identify degradation products (e.g., ring-opened aldehydes) using gradient elution and fragmentation patterns .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. What are the potential biological targets and mechanisms of action for this compound?

  • Target Hypotheses: Kinases (ATP-binding sites), GPCRs (amine recognition), or DNA intercalation (planar aromatic systems) .
  • Mechanistic Studies:
  • Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates .
  • Cellular Apoptosis: Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.